molecular formula C20H25N7O8 B6119954 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-purin-6-one

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-purin-6-one

Cat. No.: B6119954
M. Wt: 491.5 g/mol
InChI Key: GYCRDNQPBMMJNV-GEVRCRHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-purin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a sugar moiety and a hydrazinyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-purin-6-one typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Sugar Moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, is attached to the purine base through glycosylation reactions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a condensation reaction with 3,4,5-trimethoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.

    Reduction: Reduction reactions can occur at the hydrazinyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the amino group on the purine base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Biochemical Studies: The compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to nucleotides.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of antiviral and anticancer therapies.

Industry

    Chemical Sensors: The compound’s reactivity can be harnessed in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes involved in nucleotide metabolism by mimicking natural substrates. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A naturally occurring nucleoside with a similar purine base and sugar moiety.

    Acyclovir: An antiviral drug with a similar purine base but different sugar moiety.

Uniqueness

The presence of the hydrazinyl group and the 3,4,5-trimethoxyphenyl moiety distinguishes this compound from others, providing unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O8/c1-32-9-4-8(5-10(33-2)15(9)34-3)6-22-26-20-23-12-16(24-19(21)25-17(12)31)27(20)18-14(30)13(29)11(7-28)35-18/h4-6,11,13-14,18,28-30H,7H2,1-3H3,(H,23,26)(H3,21,24,25,31)/b22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCRDNQPBMMJNV-GEVRCRHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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